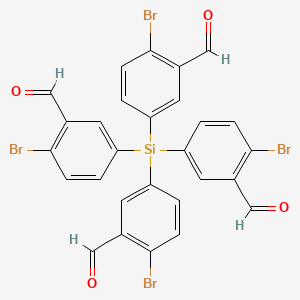
5,5',5'',5'''-Silanetetrayltetrakis(2-bromobenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-bromobenzaldehyde) is a chemical compound with the molecular formula C28H16Br4O4Si and a molecular weight of 764.13 g/mol . This compound is characterized by the presence of four 2-bromobenzaldehyde groups attached to a central silicon atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-bromobenzaldehyde) typically involves the reaction of 2-bromobenzaldehyde with a silicon-containing reagent under specific conditions. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .
Chemical Reactions Analysis
5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-bromobenzaldehyde) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-bromobenzaldehyde) is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Medicine: It is used in the development of diagnostic tools and imaging agents for medical applications.
Industry: It is used in the production of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-bromobenzaldehyde) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-bromobenzaldehyde) can be compared with other similar compounds, such as:
5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-chlorobenzaldehyde): This compound has chlorine atoms instead of bromine atoms, which can affect its reactivity and chemical properties.
5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-fluorobenzaldehyde): This compound has fluorine atoms instead of bromine atoms, which can influence its stability and reactivity.
5,5’,5’‘,5’‘’-Silanetetrayltetrakis(2-iodobenzaldehyde): This compound has iodine atoms instead of bromine atoms, which can impact its reactivity and chemical behavior.
Properties
Molecular Formula |
C28H16Br4O4Si |
|---|---|
Molecular Weight |
764.1 g/mol |
IUPAC Name |
2-bromo-5-tris(4-bromo-3-formylphenyl)silylbenzaldehyde |
InChI |
InChI=1S/C28H16Br4O4Si/c29-25-5-1-21(9-17(25)13-33)37(22-2-6-26(30)18(10-22)14-34,23-3-7-27(31)19(11-23)15-35)24-4-8-28(32)20(12-24)16-36/h1-16H |
InChI Key |
HLTUCDLPOUBCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[Si](C2=CC(=C(C=C2)Br)C=O)(C3=CC(=C(C=C3)Br)C=O)C4=CC(=C(C=C4)Br)C=O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


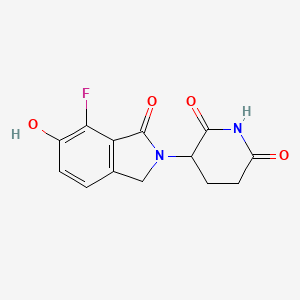
![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)
![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
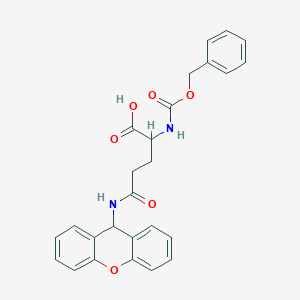
![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)

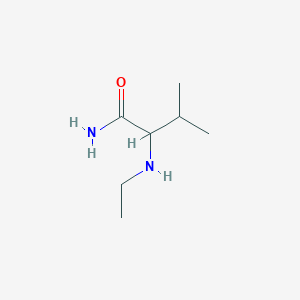
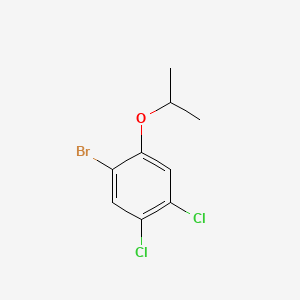
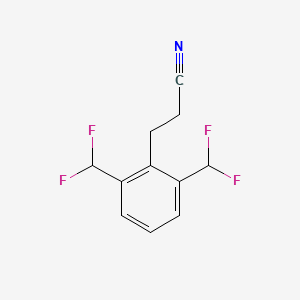
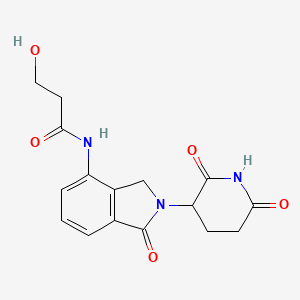
![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
